![molecular formula C12H14N4O4S4 B14400721 4,4'-Disulfanediylbis[6-(methanesulfonyl)-2-methylpyrimidine] CAS No. 88317-70-8](/img/structure/B14400721.png)
4,4'-Disulfanediylbis[6-(methanesulfonyl)-2-methylpyrimidine]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Disulfanediylbis[6-(methanesulfonyl)-2-methylpyrimidine] is an organic compound with the molecular formula C12H14N4O4S4 It is characterized by the presence of two pyrimidine rings connected by a disulfide bond, with methanesulfonyl and methyl groups attached to the pyrimidine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Disulfanediylbis[6-(methanesulfonyl)-2-methylpyrimidine] typically involves the reaction of 6-(methanesulfonyl)-2-methylpyrimidine with a disulfide-forming reagent. One common method is the oxidative coupling of thiol groups in the presence of an oxidizing agent such as iodine or hydrogen peroxide. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under controlled temperature and pH conditions to ensure the formation of the desired disulfide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar oxidative coupling reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and concentration of reagents. Purification steps like recrystallization or chromatography may be employed to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Disulfanediylbis[6-(methanesulfonyl)-2-methylpyrimidine] can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The methanesulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used under acidic or neutral conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophiles like amines or thiols can react with the methanesulfonyl groups in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of thiols.
Substitution: Formation of substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-Disulfanediylbis[6-(methanesulfonyl)-2-methylpyrimidine] has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor due to its ability to interact with thiol-containing biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 4,4’-Disulfanediylbis[6-(methanesulfonyl)-2-methylpyrimidine] involves its interaction with molecular targets through its disulfide and methanesulfonyl groups. The disulfide bond can undergo redox reactions, allowing the compound to modulate the activity of thiol-containing enzymes and proteins. The methanesulfonyl groups can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. These interactions can affect various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-Disulfanediylbis[2-methyl-6-(methylsulfanyl)pyrimidine]
- 4,4’-Disulfanediylbis(6-methylpyrimidin-2-amine)
Uniqueness
4,4’-Disulfanediylbis[6-(methanesulfonyl)-2-methylpyrimidine] is unique due to the presence of methanesulfonyl groups, which impart distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a different set of functional groups that can be exploited for various applications in research and industry.
Eigenschaften
CAS-Nummer |
88317-70-8 |
|---|---|
Molekularformel |
C12H14N4O4S4 |
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
2-methyl-4-[(2-methyl-6-methylsulfonylpyrimidin-4-yl)disulfanyl]-6-methylsulfonylpyrimidine |
InChI |
InChI=1S/C12H14N4O4S4/c1-7-13-9(5-11(15-7)23(3,17)18)21-22-10-6-12(24(4,19)20)16-8(2)14-10/h5-6H,1-4H3 |
InChI-Schlüssel |
ZPPJTQJAQPKPPH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC(=N1)S(=O)(=O)C)SSC2=CC(=NC(=N2)C)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


diphenyl-lambda~5~-phosphane](/img/structure/B14400638.png)
![N-[2-(Tetradecanoylsulfanyl)propanoyl]glycine](/img/structure/B14400649.png)

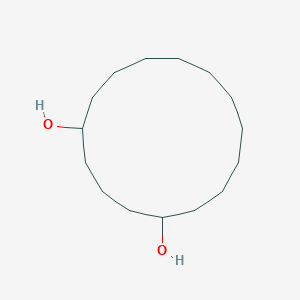

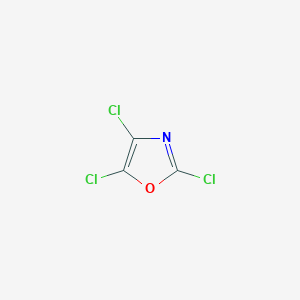

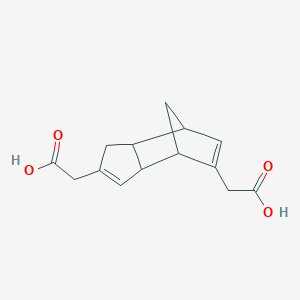

![N,N,N',N'-Tetraethyl-P-[4-(ethylamino)phenyl]phosphonic diamide](/img/structure/B14400697.png)
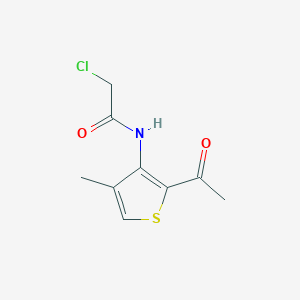
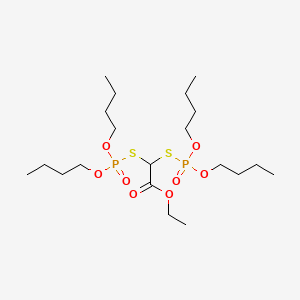
![2-[Azidobis(2-fluoro-2,2-dinitroethoxy)methoxy]-1-fluoro-1,1-dinitroethane](/img/structure/B14400720.png)

